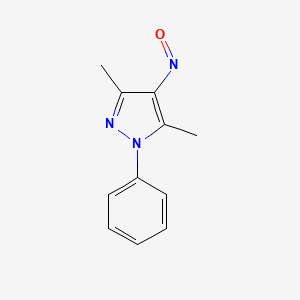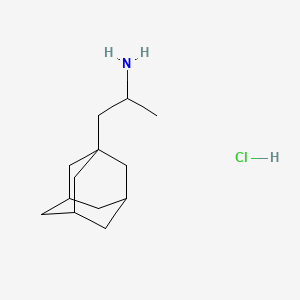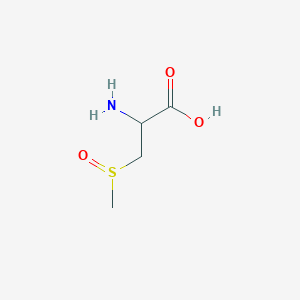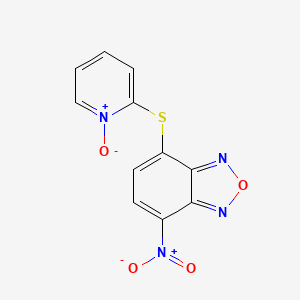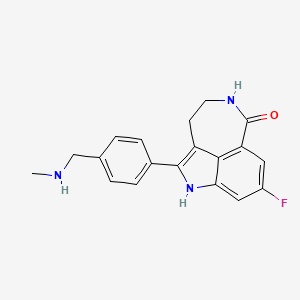
鲁卡帕利
概述
描述
鲁卡帕利布,商品名为 Rubraca,是一种聚(ADP-核糖)聚合酶(PARP)抑制剂,用作抗癌剂。它是一种针对 DNA 修复酶聚 ADP 核糖聚合酶-1 (PARP-1) 的首创药物。 鲁卡帕利布口服,主要用于治疗卵巢癌和前列腺癌 .
科学研究应用
鲁卡帕利布在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究 PARP 抑制和 DNA 修复机制的模型化合物。 在生物学领域,鲁卡帕利布用于研究 PARP 酶在细胞过程和疾病状态中的作用 .
在医学领域,鲁卡帕利布主要用于治疗卵巢癌和前列腺癌。 它在 BRCA 突变患者中显示出显著的疗效,使其成为治疗这些疾病的宝贵选择 . 此外,鲁卡帕利布正在被探索用于其他癌症类型和联合疗法中的潜在应用 .
作用机制
鲁卡帕利布通过抑制 PARP 酶的活性发挥作用,包括 PARP-1、PARP-2 和 PARP-3。这些酶在 DNA 修复中起着至关重要的作用,促进单链断裂的修复。 通过抑制 PARP 活性,鲁卡帕利布阻止 DNA 损伤的修复,导致 DNA 断裂的积累,最终导致细胞死亡 .
鲁卡帕利布的作用机制在具有同源重组缺陷的癌细胞中特别有效,例如具有 BRCA1 或 BRCA2 突变的癌细胞。 这种合成致死性导致对癌细胞的选择性细胞毒性,同时保护正常细胞 .
未来方向
生化分析
Cellular Effects
Rucaparib has significant effects on various types of cells and cellular processes. It primarily targets cancer cells with homologous recombination deficiency, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP enzymes, Rucaparib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and cell death . This inhibition also affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of Rucaparib involves the inhibition of PARP enzymes, which play a critical role in DNA repair. By binding to the catalytic domain of PARP-1, PARP-2, and PARP-3, Rucaparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in cell death through synthetic lethality. Additionally, Rucaparib may also affect other cellular processes, such as gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rucaparib have been observed to change over time. Rucaparib has moderate oral bioavailability and can be dosed with or without food . Steady-state plasma concentrations are achieved after continuous twice-daily dosing for a week . Over time, Rucaparib accumulates in plasma, leading to increased exposure and potential long-term effects on cellular function . The stability and degradation of Rucaparib have been studied, with a mass balance analysis indicating almost complete dose recovery over 12 days .
Dosage Effects in Animal Models
The effects of Rucaparib vary with different dosages in animal models. Higher doses of Rucaparib have been associated with increased tumor growth inhibition and reduced PAR levels in mouse plasma and tumors . Higher exposure to Rucaparib is also associated with increased toxicity, particularly hematological toxicity . In animal models, dose-dependent changes in clinical efficacy and safety endpoints have been observed, highlighting the importance of optimizing dosage to balance efficacy and toxicity .
Metabolic Pathways
Rucaparib is metabolized through various pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation . Seven metabolites have been identified, with M324 being the most abundant . Rucaparib is eliminated through both metabolism and excretion, with renal and hepatic excretion as the primary routes . The metabolic pathways of Rucaparib involve interactions with enzymes such as cytochrome P450 (CYP) 1A2, CYP3As, CYP2C9, and CYP2C19 .
Transport and Distribution
Rucaparib is transported and distributed within cells and tissues through various mechanisms. In vitro studies have shown that Rucaparib inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 . The steady-state volume of distribution of Rucaparib ranges from 113 to 262 liters following a single intravenous dose . In human plasma, Rucaparib exhibits 70% protein binding at therapeutic concentrations . These transport and distribution mechanisms influence the localization and accumulation of Rucaparib within cells and tissues.
Subcellular Localization
The subcellular localization of Rucaparib is primarily within the nucleus, where it exerts its effects on DNA repair mechanisms. By inhibiting PARP enzymes, Rucaparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death . The subcellular localization of Rucaparib is influenced by its interactions with PARP enzymes and other biomolecules involved in DNA repair .
准备方法
合成路线和反应条件
鲁卡帕利布通过涉及多个中间体的多步过程合成。关键步骤包括核心结构的形成,然后进行官能团修饰以获得最终化合物。 该过程通常涉及使用醚类溶剂,例如乙醚、叔丁基甲醚和四氢呋喃 .
工业生产方法
鲁卡帕利布的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程包括使用特定催化剂和试剂来促进反应并获得所需产物。 最终产物随后被纯化并制成药物可接受的形式 .
化学反应分析
反应类型
鲁卡帕利布经历各种化学反应,包括氧化、还原和取代。 这些反应对于其合成和修饰以获得所需的药理特性至关重要 .
常用试剂和条件
合成鲁卡帕利布中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保所需的结果 .
主要生成物
涉及鲁卡帕利布的反应生成的主要产物包括其中间体和最终活性药物成分。 这些产物经过表征和纯化,以确保其适合治疗使用 .
相似化合物的比较
这些化合物具有相似的作用机制,但在药代动力学特性和临床应用方面有所不同 .
类似化合物
奥拉帕利布: 另一种用于治疗卵巢癌和乳腺癌的 PARP 抑制剂。
尼拉帕利布: 用于治疗卵巢癌,尼拉帕利布在具有和不具有 BRCA 突变的患者中都显示出疗效.
塔拉唑帕利布: 以其强大的 PARP 捕获能力而闻名,塔拉唑帕利布用于治疗乳腺癌.
鲁卡帕利布的独特性
鲁卡帕利布的独特性在于其特定的药代动力学特征及其在治疗卵巢癌和前列腺癌中的疗效。 它能够靶向具有 BRCA 突变的癌细胞,使其成为治疗这些疾病的宝贵选择 .
属性
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
283173-50-2 | |
| Record name | Rucaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rucaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

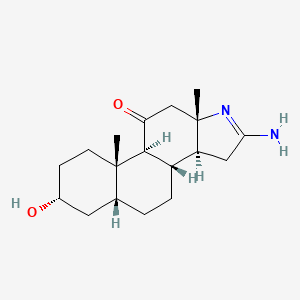

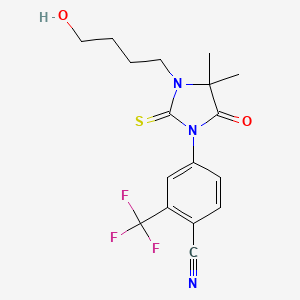

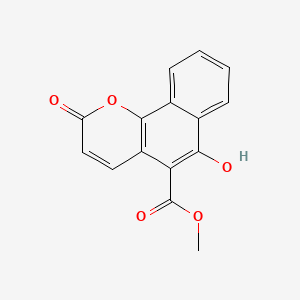
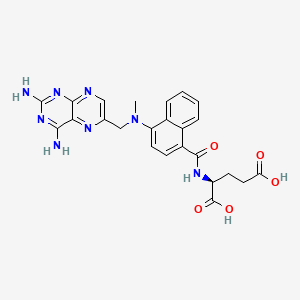
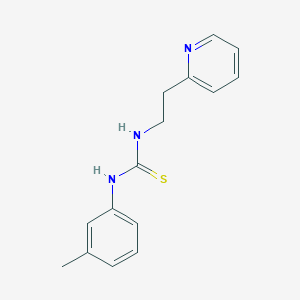
![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)

